molecular formula C20H25N3O2S B2710729 (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1797063-63-8

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2710729
CAS No.: 1797063-63-8
M. Wt: 371.5
InChI Key: DQAPCCADMPUAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a piperidine core, a scaffold frequently investigated for its neuroactive properties, which is ether-linked to a methylpyridazine ring and functionalized with a 1-(thiophen-2-yl)cyclopentyl methanone group. This specific molecular architecture suggests potential as a multi-target-directed ligand for complex neurological disorders. Compounds with similar structural motifs, particularly piperidine and pyridazine derivatives, are actively studied as histamine H3 receptor (H3R) antagonists/inverse agonists . H3R antagonism is a validated strategy for enhancing the release of key neurotransmitters like histamine, acetylcholine, and dopamine in the brain, which can improve cognitive functions such as learning and memory . Furthermore, research into related chemical series indicates that such compounds may also possess inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The combination of H3R antagonism and cholinesterase inhibition in a single molecule represents a promising multi-target approach for probing new therapeutic strategies for conditions like Alzheimer's disease, with potential for enhanced efficacy and a unified pharmacokinetic profile . The inclusion of the thiophene heterocycle may further influence the compound's binding affinity and metabolic stability. This product is intended for non-human research applications only and is a valuable tool for in vitro and in vivo studies aimed at understanding neurodegenerative pathways, evaluating pro-cognitive effects, and advancing the development of novel central nervous system (CNS) active agents.

Properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-15-6-7-18(22-21-15)25-16-8-12-23(13-9-16)19(24)20(10-2-3-11-20)17-5-4-14-26-17/h4-7,14,16H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAPCCADMPUAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N4O2S
  • Molecular Weight : 366.47 g/mol
  • CAS Number : 1797186-92-5

Research indicates that this compound may exert its biological effects through modulation of various signaling pathways, particularly those involved in cancer cell proliferation and survival. The presence of the piperidine and pyridazine moieties suggests potential interaction with neurotransmitter systems and kinases, which are critical in cancer biology.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of similar pyridazine derivatives against various cancer cell lines. For instance, a related study reported that compounds featuring triazole-pyridazine structures exhibited significant inhibitory activity against c-Met kinase, a target implicated in tumor growth and metastasis. The most promising derivative showed IC50 values of 1.06 µM against A549 cells, indicating substantial anticancer potential .

In Vitro Studies

CompoundCell LineIC50 (µM)Mechanism
Compound 12eA5491.06 ± 0.16c-Met inhibition
Compound 12eMCF-71.23 ± 0.18c-Met inhibition
Compound 12eHeLa2.73 ± 0.33c-Met inhibition

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, particularly in lung and breast cancer models.

Structure-Activity Relationship (SAR)

The structure of this compound is critical in determining its biological activity. Substituents on the pyridazine and piperidine rings influence both potency and selectivity for target kinases.

Key Findings from SAR Studies:

  • Pyridazine Substitution : Variations in substituents on the pyridazine ring significantly affect the compound’s cytotoxicity.
  • Piperidine Ring : Modifications to the piperidine structure can enhance binding affinity to target proteins involved in tumor progression.

Case Studies

In a case study involving derivatives similar to this compound, researchers observed that specific modifications led to enhanced selectivity for c-Met over other kinases, suggesting a pathway for developing targeted therapies for cancers characterized by c-Met overexpression .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural similarities with arylpiperazine-based molecules but differs in critical substituents. Below is a comparative analysis:

Compound Core Structure Substituents Key Features
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone Piperidin-1-yl - 6-Methylpyridazin-3-yl (ether-linked)
- Thiophen-2-yl cyclopentyl (ketone)
Enhanced metabolic stability due to methylpyridazine; steric bulk from cyclopentyl
MK37 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) Piperazin-1-yl - 4-Trifluoromethylphenyl
- Thiophen-2-yl (direct ketone)
Higher lipophilicity from CF₃ group; simpler thiophene linkage
MK47 (2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) Piperazin-1-yl - Ethyl spacer between piperazine and thiophene Increased conformational flexibility; potential for improved CNS penetration

Key Differences :

  • Piperidine vs. Piperazine: The piperidinyl core (vs.
  • Thiophene Modifications : The cyclopentyl-thiophene system introduces steric hindrance compared to simpler thiophene ketones in MK37/MK47, which may affect binding pocket accessibility .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties
Property Target Compound MK37 MK47
Molecular Weight ~430 g/mol ~380 g/mol ~394 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 4.1 (high) 3.8 (moderate-high)
Hydrogen Bond Acceptors 6 5 5
Pharmacological Insights (Hypothetical)
  • Target Selectivity : The methylpyridazine group may reduce off-target effects compared to trifluoromethylphenyl-containing analogs, which often exhibit promiscuous binding .
  • Metabolic Stability: The cyclopentyl group could slow oxidative metabolism (vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.